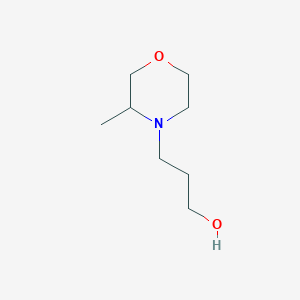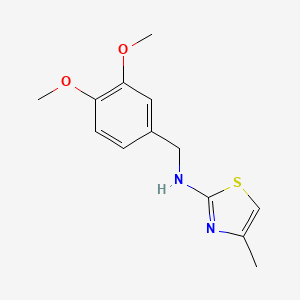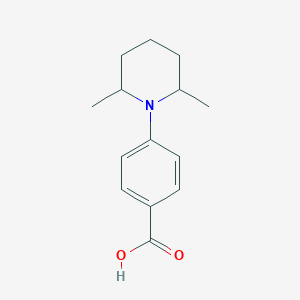
4-(2,6-Dimethylpiperidin-1-yl)benzoic acid
Overview
Description
4-(2,6-Dimethylpiperidin-1-yl)benzoic acid, also known as 4-DMB or 4-DMBA, is an organic compound with the molecular formula C11H17NO2. It is a white solid that has been used in various scientific applications. 4-DMBA has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor in enzymatic reactions. It has also been studied for its potential medical applications.
Scientific Research Applications
Synthesis and Molecular Modeling
4-(2,6-Dimethylpiperidin-1-yl)benzoic acid and its analogs have been synthesized and evaluated for their antimycobacterial activities. Specifically, a series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, derived oxadiazoles, and azines showed promising anti-tubercular activity. Molecular docking studies revealed vital interactions and binding conformations of these inhibitors, highlighting their potential as antimycobacterial agents (Joshi et al., 2017).
Polymer Synthesis
Research has also explored the synthesis of new compounds like 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride, which were utilized as monomers to obtain new polyarylenephthalides. These materials are of interest for their unique electrophysical properties, indicating the potential application of 4-(2,6-Dimethylpiperidin-1-yl)benzoic acid derivatives in materials science (Salazkin et al., 2020).
Antimicrobial and Antitubercular Agents
A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, along with derived triazoles, azetidinones, thiazolidinones, and pyrroles, have been synthesized and shown to possess good in vitro antibacterial, antifungal, and antitubercular activity. These compounds, evaluated against Mycobacterium tuberculosis H37 Rv strain, exhibited significant antimicrobial activity, with some demonstrating minimal inhibitory concentration (MIC) values as low as 1-4 μg/ml, highlighting their potential as novel antimicrobial and antitubercular agents (Joshi et al., 2013).
properties
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h6-11H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXESLDAKWSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylpiperidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



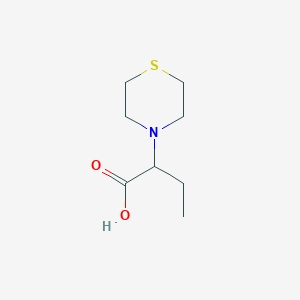
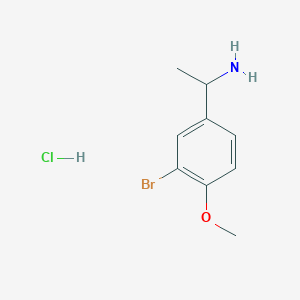
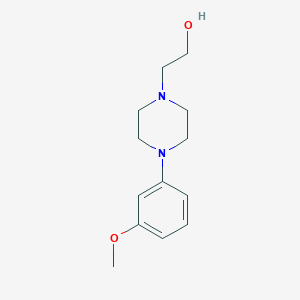
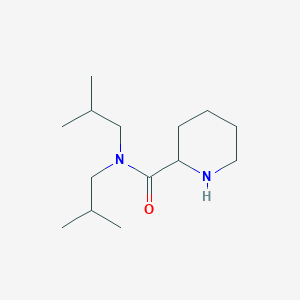
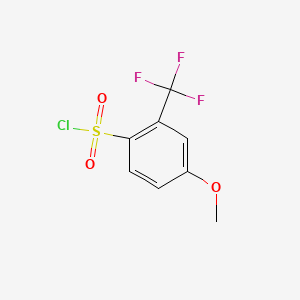

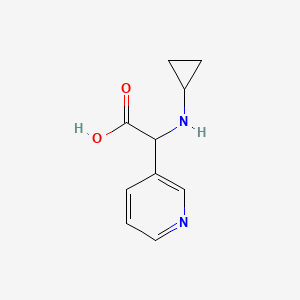
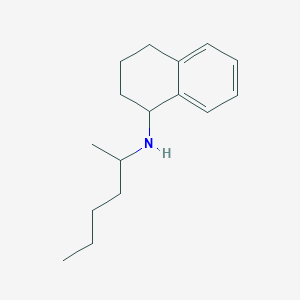
![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)
